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This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-2-
methoxyisonicotinaldehyde, a key heterocyclic intermediate in medicinal chemistry. The
structural elucidation of such molecules is fundamental to ensuring the integrity of synthetic
pathways and the quality of drug development candidates. This document synthesizes
experimental data with established spectroscopic principles to offer a comprehensive
characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

5-Hydroxy-2-methoxyisonicotinaldehyde (CAS No. 867267-28-5) is a substituted pyridine
derivative featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCHs), and an
aldehyde (-CHO). These groups dictate the molecule's chemical reactivity and are the primary
reporters in its spectroscopic signature. The pyridine ring provides a rigid scaffold and a distinct
electronic environment that influences the spectral properties of the attached substituents.
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Figure 2: *H NMR assignments for 5-Hydroxy-2-methoxyisonicotinaldehyde.

3C NMR Spectroscopy

While experimental 3C NMR data for this specific compound is not readily available in public
databases, a reliable prediction can be made based on established substituent effects on the
pyridine ring. [1]The following table presents the predicted chemical shifts.

Table 2: Predicted 3C NMR Spectroscopic Data
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Predicted Chemical Shift
(3) ppm

~188

Assignment

Aldehyde Carbonyl (C=0)

Rationale for Prediction

Aldehyde carbonyls in
aromatic systems typically
appear in this downfield
region.

~162

C-2 (C-OCHs)

The direct attachment to an
electronegative oxygen causes

a strong downfield shift.

~155

C-5 (C-OH)

The hydroxyl group's oxygen
atom deshields the attached

carbon.

~145

C-6 (C-H)

Carbon adjacent to the ring
nitrogen is significantly
deshielded.

~138

C-4 (C-CHO)

The carbon bearing the
aldehyde is deshielded by the

carbonyl group.

~108

C-3 (C-H)

This carbon is shielded by the
electron-donating effects of the
adjacent methoxy and para

hydroxyl groups.

| ~54 | Methoxy Carbon (-OCH?s) | Typical chemical shift for a methoxy carbon attached to an

aromatic ring. |

The predicted spectrum reflects the strong electronic effects of the substituents. The carbons

directly attached to oxygen (C-2 and C-5) are the most deshielded within the aromatic ring

itself. The C-6 carbon is deshielded due to its proximity to the electronegative nitrogen atom.

Conversely, the C-3 carbon is expected to be the most shielded aromatic carbon due to the

combined electron-donating effects of the neighboring methoxy group and the para-hydroxyl

group, which increase electron density at this position through resonance. The aldehyde and

methoxy carbons appear in their characteristic downfield and upfield regions, respectively.
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Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While an experimental
spectrum is not available, the expected absorption bands can be confidently predicted based
on the molecule's structure.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber

Vibration Type Intensity Functional Group

(cm™)

3500 - 3200 O-H Stretch Strong, Broad Phenolic -OH

3100 - 3000 C-H Stretch Medium Aromatic C-H

2950 - 2850 C-H Stretch Medium Methoxy -CHs
Medium, often two

2850 - 2700 C-H Stretch Aldehyde C-H
bands

1710 - 1685 C=0 Stretch Strong Aldehyde C=0

1600 - 1450 C=C & C=N Stretch Medium-Strong Pyridine Ring

| ~1250 | C-O Stretch | Strong | Aryl Ether (C-O-C) |

» Hydroxyl Region: A broad, strong band is expected between 3500-3200 cm~* due to the O-H
stretching of the phenolic group, with the broadening caused by intermolecular hydrogen
bonding. [2]* C-H Stretching Region: Aromatic C-H stretches typically appear just above
3000 cm~1, while the methoxy C-H stretches appear just below. [3]A key diagnostic feature
for the aldehyde is the presence of one or two moderate peaks between 2850-2700 cm™1,
which is an unusually low frequency for a C-H stretch and is highly characteristic. [4]*
Carbonyl Region: A very strong and sharp absorption is expected around 1700 cm~1 for the
aldehyde C=0 stretch. Conjugation with the aromatic ring typically shifts this value to a
slightly lower wavenumber compared to aliphatic aldehydes. [4]* Fingerprint Region: The
region from 1600-1000 cm~* will contain a complex series of bands corresponding to the
pyridine ring's C=C and C=N stretching vibrations, as well as the strong C-O stretching of the
aryl ether. These bands, while complex, provide a unique fingerprint for the molecule. [5]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a5defa6430b6c9ef38d59d29ca9e65c9e5ca9163
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://hmdb.ca/spectra/nmr_one_d/4548
https://hmdb.ca/spectra/nmr_one_d/4548
https://www.semanticscholar.org/paper/Correlations-of-the-infrared-spectra-of-some-Cook-Church/ab66ddd81abf7df36262a15f74c469c4f7292546
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the confirmation of its molecular weight and elemental formula.

Table 4: Experimental Mass Spectrometry Data

Technique Mass-to-Charge (m/z) lon

| Electrospray lonization (ESI) | 154.0 | [M+H]* |

The molecular formula of 5-Hydroxy-2-methoxyisonicotinaldehyde is C7H7NOs. Its
monoisotopic mass is approximately 153.04 g/mol . The observed ion at m/z 154.0
corresponds to the protonated molecule ([M+H]*). [6][7][8] This is the expected and most
common outcome for a molecule containing basic nitrogen (the pyridine ring) and oxygen
atoms when analyzed by positive-ion electrospray ionization. This result authoritatively
confirms the molecular weight of the synthesized compound.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are generalized, industry-standard
protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition Workflow

A standard workflow for acquiring high-quality NMR data is essential for unambiguous

structural assignment.
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Sample Preparation
~5-10 mg in 0.6 mL DMSO-ds

Instrument Setup
400 MHz Spectrometer

Lock & Shim
Lock on deuterium signal, optimize field homogeneity

N

1H Spectrum Acquisition ) ( 13C Spectrum Acquisition
S P

Pulse, acquire FID, 16 scan ulse, acquire FID, 1024 scans

N

Data Processing
Fourier Transform, Phase & Baseline Correction

Spectral Analysis
Integration, Peak Picking, Assignment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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